molecular formula C13H11BO4 B14881845 (3-(Phenoxycarbonyl)phenyl)boronic acid

(3-(Phenoxycarbonyl)phenyl)boronic acid

Cat. No.: B14881845
M. Wt: 242.04 g/mol
InChI Key: QYCCBJHSFMVNDA-UHFFFAOYSA-N
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Description

(3-(Phenoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. This compound is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound. This method also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: (3-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can be substituted with other functional groups, such as halides or alkyl groups, through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are commonly used.

Major Products Formed:

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Boranes.

    Substitution: Various substituted boronic acids or boronic esters.

Scientific Research Applications

(3-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems, particularly for cancer therapy.

    Medicine: It is utilized in the design of boron neutron capture therapy (BNCT) agents, which are used to target and destroy cancer cells.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Phenoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with the target molecules through the formation of boronate esters, which can be easily reversed under specific conditions. This reversible binding mechanism is crucial for the compound’s effectiveness in various applications.

Comparison with Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the phenoxycarbonyl group.

    (4-(Phenoxycarbonyl)phenyl)boronic acid: Similar structure with the phenoxycarbonyl group at a different position.

    (3-(Methoxycarbonyl)phenyl)boronic acid: Similar structure with a methoxycarbonyl group instead of a phenoxycarbonyl group.

Uniqueness: (3-(Phenoxycarbonyl)phenyl)boronic acid is unique due to the presence of the phenoxycarbonyl group, which enhances its reactivity and specificity in various chemical reactions. This functional group also imparts unique properties that make the compound suitable for specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials.

Properties

Molecular Formula

C13H11BO4

Molecular Weight

242.04 g/mol

IUPAC Name

(3-phenoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C13H11BO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9,16-17H

InChI Key

QYCCBJHSFMVNDA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2)(O)O

Origin of Product

United States

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